
n-Butylglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylglutamine is an organic compound that belongs to the class of amino acid derivatives It is a derivative of glutamine, where the amino group is substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butylglutamine can be achieved through several methods. One common approach involves the reaction of glutamine with n-butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where glutamine and n-butylamine are mixed in the presence of a catalyst. The reaction is conducted at high temperatures (160-220°C) and pressures (0.3-0.8 MPa) to optimize yield and efficiency . The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
n-Butylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butylglutamic acid, while reduction can produce butylglutamine derivatives with different functional groups.
Scientific Research Applications
n-Butylglutamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies of amino acid metabolism.
Medicine: It has potential therapeutic applications due to its role in cellular metabolism and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of n-Butylglutamine involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins and nucleotides by serving as a nitrogen donor. It also plays a role in the regulation of cellular metabolism and energy production by entering the Krebs cycle as an intermediate .
Comparison with Similar Compounds
Similar Compounds
Glutamine: The parent compound of n-Butylglutamine, involved in protein synthesis and nitrogen metabolism.
n-Butylamine: A simpler amine that serves as a precursor in the synthesis of this compound.
Glutamic Acid: Another amino acid derivative involved in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to its parent compound, glutamine. This modification allows it to participate in unique chemical reactions and makes it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-(butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-11-7(9(13)14)4-5-8(10)12/h7,11H,2-6H2,1H3,(H2,10,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
OZPYLDGPUIAEQJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CCCCNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


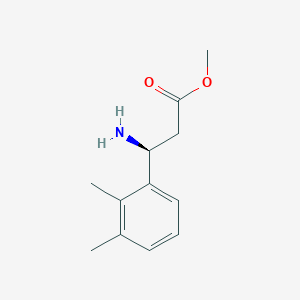
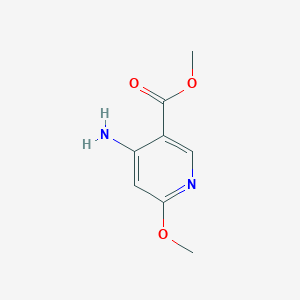
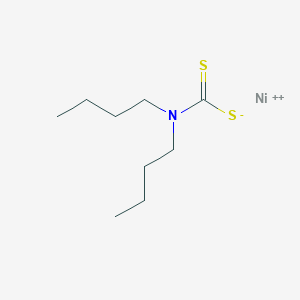
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)


![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
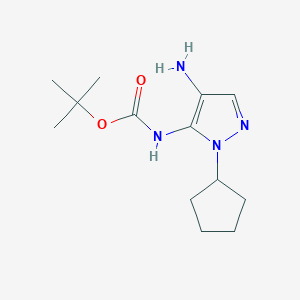
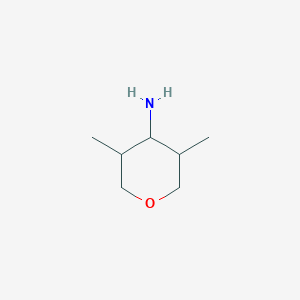
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
